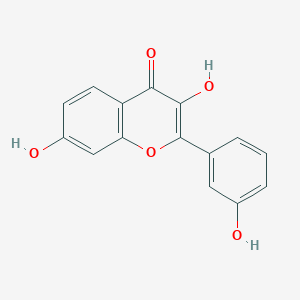
3,7,3'-Trihydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,3'-Trihydroxyflavone is a useful research compound. Its molecular formula is C14O5H10 and its molecular weight is 258.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
3,7,3'-Trihydroxyflavone is characterized by three hydroxyl groups positioned at the 3, 7, and 3' positions of the flavone structure. This specific arrangement contributes to its unique biochemical properties, including antioxidant and anti-inflammatory activities.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant potential of this compound. It exhibits significant scavenging activity against reactive oxygen species (ROS), which is crucial for protecting cells from oxidative stress.
- Case Study: In a comparative study involving various flavonoids, this compound showed a notable IC50 value for ROS scavenging at 2.71μM, indicating its strong antioxidant capacity compared to other flavonoids .
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Study: In vitro experiments revealed that treatment with this compound significantly reduced the levels of interleukin-1 beta (IL-1β) and nitric oxide (NO) in macrophage models . This suggests its potential use in inflammatory diseases.
Neuroprotective Applications
This compound acts as an agonist for the TrkB receptor, which is essential for neuronal survival and function. Its neuroprotective effects have been explored in various models of neurodegeneration.
- Case Study: Research indicates that this compound enhances the survival of spiral ganglion neurons in animal models of hearing loss. The mechanism involves TrkB-dependent pathways that promote neuronal resilience against degeneration .
Cancer Research
Flavonoids like this compound are being investigated for their potential role in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Data Table: Inhibitory Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
Cardiovascular Health
Research suggests that the antioxidant properties of this compound may contribute to cardiovascular health by reducing oxidative stress and inflammation associated with heart disease.
Eigenschaften
CAS-Nummer |
151698-64-5 |
|---|---|
Molekularformel |
C14O5H10 |
Molekulargewicht |
258.23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















